5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol
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Overview
Description
5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol is an organic compound with the molecular formula C15H18OS It features a thienyl group (a sulfur-containing five-membered ring) and a phenyl group substituted with an isopropyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol typically involves the following steps:
Formation of the Thienyl Group: The thienyl group can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Phenyl Group: The phenyl group with an isopropyl substituent can be introduced via Friedel-Crafts alkylation, where an isopropyl group is added to a benzene ring using an alkyl halide and a Lewis acid catalyst.
Coupling of Thienyl and Phenyl Groups: The thienyl and phenyl groups are coupled using Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that forms a carbon-carbon bond between the two groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group in 5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol can undergo oxidation to form a carboxyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thienyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution can be carried out using halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, microbial growth, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a similar sulfur-containing ring structure.
Thiophenes: Analogous compounds with a five-membered ring containing sulfur.
Phenylmethanols: Compounds with a phenyl group and a hydroxymethyl group.
Uniqueness
5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol is unique due to its specific combination of a thienyl group and a phenyl group with an isopropyl substituent. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5-methylthiophen-2-yl)-(3-propan-2-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18OS/c1-10(2)12-5-4-6-13(9-12)15(16)14-8-7-11(3)17-14/h4-10,15-16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVPLBGFIGUTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC=CC(=C2)C(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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